molecular formula C19H22N6S B14919620 2-[7-(1,3-benzothiazol-2-yl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]-N,N-dimethylethanamine

2-[7-(1,3-benzothiazol-2-yl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]-N,N-dimethylethanamine

Cat. No.: B14919620
M. Wt: 366.5 g/mol
InChI Key: KLHNZGBTXUEHHF-UHFFFAOYSA-N
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Description

N-{2-[7-(1,3-BENZOTHIAZOL-2-YL)-4-IMINO-5,6-DIMETHYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]ETHYL}-N,N-DIMETHYLAMINE is a complex organic compound featuring a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-{2-[7-(1,3-BENZOTHIAZOL-2-YL)-4-IMINO-5,6-DIMETHYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]ETHYL}-N,N-DIMETHYLAMINE involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis process . The reaction is typically carried out in dimethyl formamide as a solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{2-[7-(1,3-BENZOTHIAZOL-2-YL)-4-IMINO-5,6-DIMETHYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]ETHYL}-N,N-DIMETHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or antifungal activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-{2-[7-(1,3-BENZOTHIAZOL-2-YL)-4-IMINO-5,6-DIMETHYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL]ETHYL}-N,N-DIMETHYLAMINE can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C19H22N6S

Molecular Weight

366.5 g/mol

IUPAC Name

2-[7-(1,3-benzothiazol-2-yl)-4-imino-5,6-dimethylpyrrolo[2,3-d]pyrimidin-3-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C19H22N6S/c1-12-13(2)25(19-22-14-7-5-6-8-15(14)26-19)18-16(12)17(20)24(11-21-18)10-9-23(3)4/h5-8,11,20H,9-10H2,1-4H3

InChI Key

KLHNZGBTXUEHHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)CCN(C)C)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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